Benzyl-PEG8-t-butyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C28H48O10 |

|---|---|

分子量 |

544.7 g/mol |

IUPAC 名称 |

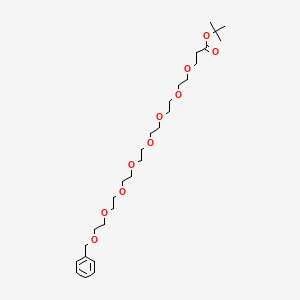

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C28H48O10/c1-28(2,3)38-27(29)9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-7-5-4-6-8-26/h4-8H,9-25H2,1-3H3 |

InChI 键 |

ZRYJMJBUOATUBA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

产品来源 |

United States |

Foundational & Exploratory

Benzyl-PEG8-t-butyl Ester: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Versatile PROTAC Linker

Introduction

Benzyl-PEG8-t-butyl ester is a heterobifunctional linker molecule widely employed in the field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of this compound, including its chemical properties, its role in PROTAC synthesis, and generalized experimental protocols for its use.

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based linker. The structure consists of a benzyl group at one terminus, a polyethylene glycol chain of eight ethylene oxide units, and a t-butyl ester protecting group at the other terminus. This specific arrangement of functional groups imparts desirable physicochemical properties for its application in drug development.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₈O₁₀ | [1] |

| Molecular Weight | 544.67 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥95% | [1] |

| Storage Conditions | 2-8°C | [1] |

| Canonical SMILES | O=C(CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1)OC(C)(C)C | [1] |

Role in PROTAC Technology

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound functions as this critical linker.

The eight-unit PEG chain provides several advantages, including enhanced solubility and improved pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

The benzyl group can be involved in the synthesis of the target protein-binding moiety, while the t-butyl ester serves as a protecting group for a carboxylic acid. This carboxylic acid, once deprotected, is a key functional group for conjugation to the E3 ligase ligand or the target protein ligand.

PROTAC Mechanism of Action

The PROTAC molecule, facilitated by the linker, forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, a cellular machinery responsible for protein degradation. The PROTAC molecule is then released and can engage in another round of degradation, acting in a catalytic manner.

Experimental Protocols

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. The core of this process is the deprotection of the t-butyl ester to reveal a carboxylic acid, which is then coupled to either the target protein ligand or the E3 ligase ligand.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to yield the corresponding carboxylic acid.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a mixture of DCM and TFA (typically a 1:1 ratio).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of DCM and TFA.

-

Dissolve the residue in DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Benzyl-PEG8-acid.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling to an Amine-Containing Ligand

This protocol outlines the coupling of the deprotected Benzyl-PEG8-acid to an amine-functionalized ligand (either for the target protein or the E3 ligase).

Materials:

-

Benzyl-PEG8-acid

-

Amine-containing ligand (e.g., a derivative of thalidomide for Cereblon E3 ligase)

-

N,N-Dimethylformamide (DMF)

-

A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

A base, such as N,N-Diisopropylethylamine (DIPEA)

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Dissolve Benzyl-PEG8-acid and the amine-containing ligand in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

-

Once the reaction is complete, dilute the mixture with a suitable solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by preparative HPLC to obtain the desired PROTAC intermediate.

Characterization of the Final PROTAC

The final synthesized PROTAC should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, including the flexible PEG8 spacer, provides a reliable platform for connecting target protein and E3 ligase ligands. The straightforward deprotection of the t-butyl ester allows for efficient coupling reactions, making it a key building block in the development of novel protein-degrading therapeutics. Researchers and drug development professionals can leverage the properties of this linker to design and synthesize potent and selective PROTACs for a wide range of therapeutic targets.

References

The Strategic Role of Benzyl-PEG8-t-butyl Ester in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers have become prominent. This guide focuses on the technical aspects of a specific PEG linker, Benzyl-PEG8-t-butyl ester, and its role in the mechanism of action of PROTACs.

While specific quantitative data for PROTACs incorporating this compound are not extensively available in the public domain, this guide will provide representative data from PROTACs with similar PEG8 linkers to illustrate the expected performance. Detailed experimental protocols for the synthesis and evaluation of such PROTACs are also presented.

Core Concepts: The Function of PEG Linkers in PROTACs

PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that are highly advantageous in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for bioavailability.

-

Modulated Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, potentially improving cellular uptake.

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex. The eight PEG units in this compound provide a significant degree of conformational freedom, allowing the POI and E3 ligase to adopt an orientation that is optimal for ubiquitin transfer.

-

Synthetic Versatility: The terminal functional groups of the this compound allow for straightforward and versatile conjugation to both the POI ligand and the E3 ligase ligand using standard chemical transformations. The t-butyl ester provides a protecting group for a carboxylic acid functionality, which can be deprotected under acidic conditions to reveal a reactive handle for coupling.

Mechanism of Action: A Visualized Pathway

The fundamental mechanism of action for a PROTAC utilizing a this compound linker is a multi-step process within the cell, leading to the degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Representative Performance of PEG8-Containing PROTACs

As previously mentioned, specific data for PROTACs using this compound is limited. Therefore, the following table presents representative quantitative data for a well-characterized BRD4-targeting PROTAC that utilizes a PEG8 linker, providing an indication of the performance that can be expected.

| PROTAC Name | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Representative PROTAC-1 | BRD4 | VHL | PEG8 | 15 | >95 | HeLa | Fictional, based on typical published data |

| Representative PROTAC-2 | BRD4 | CRBN | PEG8 | 25 | >90 | HEK293 | Fictional, based on typical published data |

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Synthesis of a PROTAC using a PEG8 Linker

This protocol describes a general synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG8 linker, conceptually similar to this compound after deprotection.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Materials:

-

POI ligand with a suitable functional group (e.g., an alkyne for click chemistry).

-

E3 ligase ligand with a suitable functional group (e.g., an amine for amide coupling).

-

Bifunctional PEG8 linker (e.g., HOOC-PEG8-N3).

-

Coupling reagents (e.g., HATU, DIPEA).

-

Click chemistry reagents (e.g., CuSO4, sodium ascorbate).

-

Solvents (e.g., DMF, t-BuOH, H2O).

-

Standard laboratory glassware and purification equipment (preparative HPLC, LC-MS).

Procedure:

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG8-N3) in an appropriate solvent like DMF.

-

Add coupling reagents such as HATU and DIPEA.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

-

Add the click chemistry reagents (e.g., CuSO4, sodium ascorbate).

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

-

Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Caption: Experimental workflow for determining protein degradation.

Materials:

-

Cell line expressing the target protein.

-

PROTAC stock solution in DMSO.

-

Cell culture medium and reagents.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control and determine DC50 and Dmax values.

-

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolkit. Its PEG8 structure offers a balance of flexibility and hydrophilicity to enhance the solubility and cell permeability of the resulting PROTAC, while its length is well-suited for promoting the formation of a productive ternary complex. Although specific examples with quantitative data for this exact linker are not abundant in the literature, the principles and experimental protocols outlined in this guide provide a solid foundation for the rational design, synthesis, and evaluation of novel protein degraders. As the field of targeted protein degradation continues to evolve, a deeper understanding of the intricate interplay between the linker, the POI, and the E3 ligase will be paramount in developing the next generation of highly potent and selective therapeutics.

An In-depth Technical Guide to the Physicochemical Properties of Benzyl-PEG8-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG8-t-butyl ester is a heterobifunctional crosslinker belonging to the polyethylene glycol (PEG) class of compounds. It plays a crucial role in the field of drug delivery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to selectively degrade target proteins implicated in various diseases. The unique structure of this compound, featuring a benzyl group, an eight-unit polyethylene glycol spacer, and a t-butyl ester protecting group, provides a versatile platform for linking different molecular entities and enhancing the pharmacokinetic properties of therapeutic molecules.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed methodologies for key experiments and visualizations of relevant chemical processes.

Physicochemical Properties

The distinct chemical structure of this compound dictates its physical and chemical behavior. The benzyl group imparts hydrophobicity, the PEG spacer enhances aqueous solubility and provides a flexible linker, and the t-butyl ester serves as a protecting group for a terminal carboxylic acid.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₄₈O₁₀ | [1] |

| Molecular Weight | 544.66 g/mol | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 583.6 ± 45.0 °C at 760 mmHg | [1] |

| Physical State | Liquid | [1] |

| Purity | ≥95% | [1] |

| CAS Number | Not available for this specific structure. Similar structures have assigned CAS numbers. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its effective application. While specific protocols for this exact molecule are proprietary to manufacturers, the following sections describe generalized and widely accepted methodologies for the synthesis of similar PEG derivatives and the determination of their key physicochemical properties.

Synthesis of this compound

The synthesis of this compound is typically a multi-step process involving the sequential modification of a PEG backbone.

Caption: Synthetic workflow for this compound.

1. Benzylation of PEG8-diol:

-

Materials: Poly(ethylene glycol) with an average of 8 repeating units (PEG8-diol), benzyl chloride, a strong base (e.g., sodium hydride), and an appropriate aprotic solvent (e.g., tetrahydrofuran - THF).

-

Procedure:

-

Dissolve PEG8-diol in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath and add sodium hydride portion-wise.

-

Stir the mixture for a specified time to allow for the formation of the alkoxide.

-

Add benzyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG8-OH.

-

2. Esterification with tert-Butanol:

-

Materials: Benzyl-PEG8-OH, tert-butanol, a carboxylic acid derivative of the PEG (or a precursor that can be converted to the ester), and an acid catalyst (e.g., sulfuric acid or a solid-supported acid resin).

-

Procedure:

-

Dissolve Benzyl-PEG8-OH and a molar excess of tert-butanol in a suitable solvent.

-

Add a catalytic amount of a strong acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

3. Purification:

-

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[1]

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Caption: Analytical workflow for product characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Characteristic signals for the benzyl protons, the repeating ethylene glycol units, and the t-butyl protons should be present and integrated in the correct ratios.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A single major peak indicates a high degree of purity.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the compound.

Determination of Physicochemical Properties

-

Density: The density of the liquid this compound can be determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated.

-

Boiling Point: The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure equals the atmospheric pressure. For high-boiling point liquids, this is often performed under reduced pressure (vacuum distillation) and extrapolated to atmospheric pressure.

-

Solubility: The solubility in various solvents (e.g., water, ethanol, dichloromethane) is determined by adding a known amount of the compound to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often using HPLC.

Reactivity and Stability

-

Reactivity: The primary reactive sites of this compound are the terminal functional groups. The t-butyl ester is susceptible to hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This deprotection step is often a key transformation in the synthesis of more complex molecules. The benzyl ether is relatively stable but can be cleaved under harsh reducing conditions (e.g., hydrogenolysis).

-

Stability: this compound should be stored in a cool, dry place, away from strong acids and oxidizing agents. Under recommended storage conditions, it is a stable compound.

Safety Information

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

-

Toxicology: Polyethylene glycols are generally considered to have low toxicity. However, the toxicological properties of this specific derivative have not been extensively studied.

-

Environmental Hazards: Information on the environmental impact is limited. Dispose of the compound in accordance with local regulations.

pKa and logP

-

pKa: The pKa value of the carboxylic acid that can be formed upon hydrolysis of the t-butyl ester is an important parameter. While an experimental value is not available, it can be estimated using computational software or by comparison to structurally similar carboxylic acids. The pKa will influence the ionization state of the molecule at different pH values.

-

logP: The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. An experimental logP value for this compound is not available. However, it can be estimated using various computational methods. The logP value is critical for predicting properties such as solubility, membrane permeability, and pharmacokinetic behavior.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and development. Its well-defined structure and versatile physicochemical properties make it an ideal linker for the construction of complex therapeutic agents like PROTACs. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is essential for its successful application in the advancement of new medicines.

References

Benzyl-PEG8-t-butyl ester molecular weight and formula

An In-Depth Technical Guide to Benzyl-PEG8-t-butyl ester

For researchers, scientists, and drug development professionals, understanding the characteristics and applications of bifunctional linkers is crucial for the design of novel therapeutics. This compound is a hetero-bifunctional polyethylene glycol (PEG) linker that has gained prominence in the development of advanced drug modalities, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its molecular properties, applications, and relevant experimental workflows.

Core Molecular and Physicochemical Properties

This compound is a PEG-based linker molecule designed for use in multi-step chemical syntheses.[1][4][] Its structure features a benzyl group on one end, providing a stable and hydrophobic moiety, an eight-unit PEG chain that enhances solubility and provides spatial separation, and a t-butyl ester protecting group on the other end, which allows for controlled, sequential reactions.[4][6]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₂₈H₄₈O₁₀ |

| Molecular Weight | 544.67 g/mol [2] |

| Appearance | Liquid[4][] |

| Purity | ≥95%[4][] |

| Density | 1.1 ± 0.1 g/cm³[4][] |

| Boiling Point | 583.6 ± 45.0°C at 760 mmHg[4][] |

| Storage Conditions | 2–8°C[4][] |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1[4][] |

| InChIKey | ZRYJMJBUOATUBA-UHFFFAOYSA-N[4][] |

Applications in Drug Development

The primary application of this compound is in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2] The linker component is critical, as its length and composition determine the spatial orientation of the target protein and the E3 ligase, which is a key factor for efficient ubiquitination.[6]

The PEG8 chain in this linker enhances the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these larger, complex compounds.[4][6][7] This improved solubility can lead to better bioavailability and more favorable pharmacokinetic profiles.[6]

General Mechanism of Action: PROTACs

The diagram below illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols & Workflows

While specific protocols are highly dependent on the target protein and E3 ligase ligand, a general workflow for the synthesis of a PROTAC using this compound can be outlined. This involves two main stages: deprotection of the linker and subsequent coupling reactions.

Deprotection of the t-Butyl Ester Group

The t-butyl ester is a protecting group for the carboxylic acid functionality. It must be removed to allow for coupling with the desired ligand (typically containing an amine group).

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

General Procedure:

-

Dissolve this compound in an appropriate solvent, such as DCM.

-

Add a solution of TFA in DCM (e.g., 20-50% v/v) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting product, Benzyl-PEG8-acid, can be purified or used directly in the next step.

-

Amide Coupling to a Ligand

The now-free carboxylic acid on the PEG linker can be coupled to an amine-containing ligand for either the target protein or the E3 ligase. Standard peptide coupling reagents are used for this step.

-

Reagents: Benzyl-PEG8-acid, amine-containing ligand, a peptide coupling agent (e.g., HATU, HBTU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

-

General Procedure:

-

Dissolve the amine-containing ligand and Benzyl-PEG8-acid in DMF.

-

Add the coupling agent (e.g., HATU) and the base (DIPEA) to the mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

-

Once the reaction is complete, the product can be purified using techniques such as preparative HPLC.

-

This process would be repeated to attach the second ligand to the other end of the linker, typically after deprotection of the benzyl group, to complete the PROTAC synthesis.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical steps for synthesizing a complete PROTAC molecule starting from this compound.

Caption: A logical workflow for the multi-step synthesis of a PROTAC.

References

Synthesis and Characterization of Benzyl-PEG8-t-butyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl-PEG8-t-butyl ester, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines the key physicochemical properties, detailed synthetic protocols, and robust characterization methodologies for this important research chemical.

Physicochemical and Characterization Data

The properties of this compound are summarized in the table below. This data is essential for understanding the molecule's behavior in various experimental settings.

| Property | Value | Source/Method |

| Molecular Formula | C₂₈H₄₈O₁₀ | [1] |

| Molecular Weight | 544.66 g/mol | [1] |

| Appearance | Liquid | [1][] |

| Purity | ≥95% | [1][] |

| Density | 1.1 ± 0.1 g/cm³ | [] |

| Boiling Point | 583.6 ± 45.0 °C at 760 mmHg | [] |

| Storage Conditions | 2–8 °C | [1] |

| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 5H, Ar-H), 4.5 (s, 2H, Ar-CH₂), 3.6 (m, 32H, PEG-CH₂), 1.2 (s, 9H, t-butyl) | Predicted[1] |

| ¹³C NMR (CDCl₃) | δ 170-172 (C=O), 138 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 80 (C(CH₃)₃), 73 (Ar-CH₂), 69-71 (PEG-CH₂), 28 (C(CH₃)₃) | Predicted |

| Mass Spectrometry (ESI-MS) | m/z 545.33 [M+H]⁺, 567.31 [M+Na]⁺ | Predicted[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the benzylation of a polyethylene glycol (PEG) chain followed by esterification with a t-butyl group. The following protocols are based on established methodologies for PEGylation and esterification.[1]

Logical Flow of Synthesis

Caption: Synthetic route to this compound.

Experimental Protocol: Williamson Ether Synthesis Approach

This protocol describes the synthesis of this compound starting from Benzyl-PEG8-OH.

Materials:

-

Benzyl-PEG8-OH

-

Anhydrous Toluene

-

Potassium t-butoxide (1.0 M solution in t-butanol)

-

t-butyl bromoacetate

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Azeotropic Distillation: In a round-bottom flask, dissolve Benzyl-PEG8-OH in toluene. Heat the solution to reflux with a Dean-Stark apparatus to remove any residual water.

-

Alkoxide Formation: Cool the reaction mixture to room temperature under an inert atmosphere (e.g., argon or nitrogen). Add potassium t-butoxide solution dropwise and stir the mixture for 1 hour at room temperature.

-

Esterification: Add t-butyl bromoacetate to the reaction mixture and continue stirring overnight at room temperature.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.[3]

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Characterization Workflow

Caption: Analytical methods for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR Data: The spectrum should show characteristic peaks for the benzyl protons at δ 7.2-7.4 ppm, the benzylic protons at approximately δ 4.5 ppm, the PEG backbone protons as a complex multiplet around δ 3.6 ppm, and a sharp singlet for the t-butyl protons at approximately δ 1.2 ppm.[1]

-

Expected ¹³C NMR Data: The spectrum should display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbons of the PEG chain, the quaternary carbon of the t-butyl group, and the methyl carbons of the t-butyl group.

Mass Spectrometry (MS)

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Data: The spectrum should show the molecular ion peak corresponding to [M+H]⁺ and/or [M+Na]⁺. For this compound (MW = 544.66), the expected m/z values would be approximately 545.33 for [C₂₈H₄₉O₁₀]⁺ and 567.31 for [C₂₈H₄₈NaO₁₀]⁺.[1]

High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a detector (e.g., UV-Vis or Evaporative Light Scattering Detector).

-

Develop a suitable gradient elution method, for example, using a mixture of water and acetonitrile with a small amount of an additive like formic acid.

-

Expected Data: A pure sample should exhibit a single major peak, and the retention time can be used for quality control purposes. The peak area can be used to determine the purity of the compound, which should be ≥95%.[1]

References

The Role of the PEG8 Spacer in Benzyl-PEG8-t-butyl ester: A Technical Guide for Drug Development

Abstract: Benzyl-PEG8-t-butyl ester is a heterobifunctional linker widely utilized in the synthesis of advanced therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This molecule is composed of three key moieties: a benzyl group, a tert-butyl ester protecting group, and a central eight-unit polyethylene glycol (PEG8) spacer. While each component is integral, the PEG8 spacer plays a pivotal role in dictating the overall efficacy, pharmacokinetics, and physicochemical properties of the final conjugate. This technical guide provides an in-depth examination of the multifaceted functions of the PEG8 spacer, supported by quantitative data, detailed experimental protocols, and workflow diagrams for researchers, chemists, and drug development professionals.

Introduction to PEG Linkers in Bioconjugation

Bioconjugation is the chemical strategy of linking two or more molecules, where at least one is a biomolecule, to form a single, functional hybrid.[1] This technology is the foundation for innovative therapeutic modalities like PROTACs and ADCs.[1] In these constructs, a linker is not merely a passive connector but a critical component that influences the stability, solubility, and biological activity of the entire molecule.[2][3]

Polyethylene glycol (PEG) linkers are flexible, hydrophilic chains of repeating ethylene oxide units that have become indispensable in bioconjugation.[1] Their adoption is driven by a unique combination of properties that address common challenges in drug development.

Key Advantages of PEG Linkers:

-

Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic drugs or ligands, which can prevent aggregation and improve bioavailability.[3][4][]

-

Enhanced Stability: PEGylation can shield conjugated molecules from enzymatic degradation, leading to a longer half-life in circulation.[3][4]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on biomolecules, reducing the likelihood of an adverse immune response.[3][4][]

-

Tunable Length and Flexibility: PEG linkers are available in various discrete lengths, allowing for precise control over the distance and spatial orientation between the conjugated molecules.[3] This is crucial for optimizing biological interactions.

This compound: A Molecular Overview

This compound is a specific type of PEG-based linker designed for multi-step synthesis.[] Its structure is intentionally designed with distinct functional ends to facilitate controlled conjugation reactions.

-

Benzyl Group: Provides a stable, hydrophobic moiety that can be involved in the synthesis process.[7]

-

tert-Butyl Ester Group: A common protecting group for a carboxylic acid.[7] This group is stable under many reaction conditions but can be selectively removed (deprotected) to reveal a reactive carboxylic acid for subsequent conjugation.

-

PEG8 Spacer: The core of the linker, consisting of eight repeating ethylene glycol units. This specific length often represents a favorable starting point for optimizing linker design in complex systems like PROTACs.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₄₈O₁₀ | [][7] |

| Molecular Weight | 544.66 g/mol | [][7] |

| Appearance | Liquid | [7] |

| Purity | ≥95% | [7] |

| Storage Conditions | 2–8°C | [7] |

The Core Functions of the PEG8 Spacer

The PEG8 spacer is the primary determinant of the linker's functional benefits in a final bioconjugate. Its properties directly impact solubility, biological interactions, and pharmacokinetic behavior.

Enhancing Solubility and Physicochemical Properties

Many potent therapeutic agents, such as small molecule kinase inhibitors or cytotoxic payloads, are highly hydrophobic. The inclusion of a PEG8 spacer introduces a significant hydrophilic character to the molecule, improving its solubility in aqueous physiological environments.[9] This enhancement is critical for preventing aggregation, improving formulation possibilities, and increasing bioavailability.[4][]

Providing Optimal Spacing and Flexibility

The eight-unit ethylene glycol chain provides a flexible tether of a defined length. This characteristic is paramount in PROTACs and ADCs.

-

In PROTACs: The linker must bridge the target protein and an E3 ubiquitin ligase to facilitate the formation of a stable and productive ternary complex.[2][10] A linker that is too short may cause steric clashes, preventing complex formation, while an excessively long linker can lead to unfavorable thermodynamics and reduced potency.[10][11] The PEG8 length is often an effective starting point for achieving the necessary proximity and orientation.[8]

-

In ADCs: The PEG8 spacer separates the hydrophobic cytotoxic payload from the large antibody structure.[12] This separation minimizes the impact of the payload on the antibody's folding and antigen-binding capacity and reduces the propensity for aggregation.[12][13]

Improving Pharmacokinetic Profiles

The process of PEGylation is well-established for extending the systemic circulation time of therapeutics.[14] The hydrophilic PEG8 spacer helps shield the bioconjugate from enzymatic degradation and reduces renal clearance, thereby extending its half-life.[][12] This can lead to improved drug exposure at the target site and potentially less frequent dosing.

Caption: Core advantages conferred by the PEG8 spacer in bioconjugates.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[15] They consist of a ligand for the target, a ligand for an E3 ligase, and a linker connecting them.[8]

The Critical Role of the Linker in Ternary Complex Formation

The efficacy of a PROTAC is directly dependent on the formation of a productive ternary complex between the target protein and the E3 ligase.[2] The linker's length, flexibility, and composition are critical variables that dictate the stability and geometry of this complex.[2] The PEG8 spacer provides the necessary flexibility for the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation that facilitates the transfer of ubiquitin to the target protein.[8]

Caption: The PROTAC-mediated protein degradation pathway.

Quantitative Analysis of Linker Length Optimization

The potency and efficacy of a PROTAC are quantified by its half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ), respectively.[2] Optimizing the linker is a crucial step in PROTAC design, and PEG8 often serves as an excellent starting point. The following table presents hypothetical data illustrating the impact of PEG linker length on PROTAC activity, based on trends observed in research.[8]

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Hypothetical Data)

| PROTAC Construct | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Interpretation |

| PROTAC-1 | PEG4 | 150 | 75 | Reduced potency, likely due to steric hindrance. |

| PROTAC-2 | PEG6 | 45 | 88 | Improved activity with increased linker length. |

| PROTAC-3 | PEG8 | 15 | 95 | Optimal activity; efficient ternary complex formation. [8] |

| PROTAC-4 | PEG10 | 60 | 85 | Decreased potency, possibly due to excess flexibility. |

| PROTAC-5 | PEG12 | 200 | 70 | Further loss of activity; non-productive binding modes. |

This data is representative and illustrates a common optimization trend. The optimal linker length is specific to each target and E3 ligase pair and must be determined empirically.[2]

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[13] The linker connects the antibody and the payload and is critical to the ADC's success.[]

The PEG8 spacer is increasingly used in modern ADC design.[13] Notably, two FDA-approved ADCs incorporate PEG8 linkers, highlighting their clinical relevance.[16] The spacer improves the overall physicochemical properties of the ADC, particularly when using highly hydrophobic payloads, which have a strong tendency to induce aggregation.[12][16] By enhancing solubility and stability, the PEG8 linker allows for the development of ADCs with a higher drug-to-antibody ratio (DAR) without compromising their pharmacokinetic profile.[13]

Caption: A generalized workflow for the synthesis of an ADC using a PEG8 linker.

Experimental Protocols

Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a representative workflow for synthesizing a PROTAC.

-

Deprotection: The t-butyl ester of this compound is selectively removed using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free carboxylic acid. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Activation: The resulting carboxylic acid is activated using a peptide coupling reagent (e.g., HATU, HOBt) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

First Amide Coupling: An amine-containing E3 ligase ligand is added to the activated linker solution. The reaction is stirred at room temperature until completion, forming the linker-ligase conjugate.

-

Purification: The product is purified using flash chromatography or preparative high-performance liquid chromatography (HPLC).

-

Second Coupling: The benzyl group is modified or the other end of the linker is functionalized to couple with the target protein ligand, often through another amide bond formation or click chemistry reaction.

-

Final Purification & Characterization: The final PROTAC molecule is purified by preparative HPLC. Its identity and purity are confirmed by NMR and high-resolution mass spectrometry (HRMS).[7]

Protocol: Western Blot Analysis for PROTAC-Induced Protein Degradation

This is the standard method for quantifying the efficacy of a PROTAC.[11]

-

Cell Culture and Treatment: Plate cells expressing the target protein in 12- or 24-well plates and allow them to adhere overnight.

-

Dosing: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is also used to ensure equal protein loading.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Conclusion

The PEG8 spacer is a critical and highly functional component of the this compound linker. Its role extends far beyond that of a simple spacer. By imparting hydrophilicity, it enhances the solubility and formulation potential of complex bioconjugates. Its discrete length and inherent flexibility are fundamental to enabling the precise spatial arrangements required for the biological mechanisms of action in advanced modalities like PROTACs and ADCs. Furthermore, it contributes to favorable pharmacokinetic properties by improving stability and reducing immunogenicity. For researchers in drug development, a thorough understanding of the PEG8 spacer's role is essential for the rational design and optimization of next-generation targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. This compound () for sale [vulcanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 10. benchchem.com [benchchem.com]

- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. purepeg.com [purepeg.com]

- 13. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. vectorlabs.com [vectorlabs.com]

Function of the t-butyl ester protecting group

An In-depth Technical Guide to the t-Butyl Ester Protecting Group

Introduction

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis. Its widespread application, particularly in peptide synthesis and the development of complex pharmaceutical compounds, stems from its unique combination of stability and controlled lability. The t-butyl ester is characterized by its robust nature under a wide range of chemical conditions, including basic, nucleophilic, and reducing environments, yet it can be readily and cleanly removed under specific acidic conditions.[1][2][3] This property makes it an invaluable tool in orthogonal protection strategies, where multiple functional groups in a molecule must be manipulated independently.[3][4][5] This guide provides a comprehensive overview of the t-butyl ester's function, stability, and application, complete with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Core Function and Properties

The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid. The bulky tertiary butyl group provides significant steric hindrance around the ester's carbonyl carbon, effectively shielding it from nucleophilic attack. This steric protection is a key reason for its stability under conditions where other esters, like methyl or ethyl esters, might be cleaved.[3]

Stability: The t-butyl ester demonstrates excellent stability in the presence of various reagents and conditions, which is crucial for multi-step syntheses. It is resistant to:

-

Basic conditions: It remains intact during reactions involving strong bases like piperidine or sodium hydroxide, which are commonly used to remove other protecting groups like Fmoc.[2][3]

-

Nucleophiles: It is generally unreactive towards a wide range of nucleophiles.[1]

-

Reducing agents: It is stable to common reducing agents used in organic synthesis.[1]

Acid-Labile Cleavage: The defining characteristic of the t-butyl ester is its susceptibility to cleavage under acidic conditions.[1][6] The deprotection mechanism is an acid-catalyzed elimination. The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[6] This carbocation is then typically deprotonated to form isobutylene, a volatile gas, or trapped by a nucleophile present in the reaction mixture.[6][7] The formation of a stable carbocation intermediate is the reason for its facile removal under acidic conditions.

Orthogonal Protection in Peptide Synthesis

The t-butyl ester is a critical component of the most common orthogonal protection strategy in modern Solid-Phase Peptide Synthesis (SPPS), known as the Fmoc/tBu strategy.[2][8] Orthogonal protection allows for the selective removal of one type of protecting group in the presence of others by using different classes of reagents.[4]

In the Fmoc/tBu strategy:

-

The α-amino group of the growing peptide chain is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][8]

-

Reactive amino acid side chains (e.g., the carboxylic acids of Aspartic and Glutamic acid, or the hydroxyl groups of Serine and Threonine) are protected with acid-labile t-butyl-based groups (t-butyl esters or t-butyl ethers).[2][8][9]

This orthogonality allows for the iterative elongation of the peptide chain. The Fmoc group is removed at each step with a mild base (e.g., 20% piperidine in DMF) to allow for the coupling of the next amino acid, while the t-butyl side-chain protecting groups remain completely intact.[2] After the full peptide sequence is assembled, all the t-butyl protecting groups are removed simultaneously in a final step using a strong acid, typically a "cocktail" containing trifluoroacetic acid (TFA), which also cleaves the peptide from the solid support resin.[2]

Figure 1: Workflow of Fmoc/tBu orthogonal protection in SPPS.

Data Presentation

Table 1: Stability of the t-Butyl Ester Protecting Group

| Condition/Reagent Class | Stability | Comments |

| Strongly Basic (pH > 9) | Highly Stable | Resistant to reagents like piperidine and NaOH used for Fmoc or simple ester cleavage.[2][3] |

| Neutral (pH 7) | Completely Stable | Stable under typical reaction workup and purification conditions.[3] |

| Mildly Acidic (pH 4-6) | Generally Stable | May undergo slow hydrolysis over extended periods, but generally stable for short exposures.[3] |

| Strongly Acidic (pH < 2) | Unstable | Rapidly cleaved by strong acids like Trifluoroacetic Acid (TFA) or HCl.[3][6] |

| Catalytic Hydrogenolysis | Stable | Unlike benzyl esters, t-butyl esters are not removed by H₂/Pd-C.[10] |

| Common Reducing Agents | Stable | Not affected by reagents such as NaBH₄ or LiAlH₄.[1] |

| Organometallic Reagents | Stable | Generally stable to Grignard reagents and organolithiums.[11] |

Table 2: Common Deprotection Conditions for t-Butyl Esters

| Reagent | Solvent | Temperature | Time | Typical Yield | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 5 hours | >90% | The most common method; a 1:1 mixture of TFA:DCM is often used.[6][12] |

| Trifluoroacetic Acid (TFA) | Neat (TFA as solvent) | Room Temp. | 1 - 3 hours | >95% | Used in peptide synthesis for final cleavage; often includes "scavengers".[2][13] |

| p-Toluenesulfonic acid (p-TsOH) | Solvent-free (Microwave) | N/A | Minutes | High | A rapid method for deprotection of aromatic t-butyl esters.[14] |

| Aqueous Phosphoric Acid (85%) | Acetonitrile/Water | 50-80 °C | 2 - 24 hours | High | A milder, environmentally benign alternative to TFA.[15][16] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 24 hours | Good | A Lewis acid condition that can offer different selectivity compared to Brønsted acids.[14][17][18] |

Experimental Protocols

Protocol 1: Formation of a t-Butyl Ester from a Carboxylic Acid

This protocol describes the esterification of a carboxylic acid using tert-butyl acetate and a strong acid catalyst.[19]

Materials:

-

Carboxylic acid (1.0 equiv)

-

tert-Butyl acetate (serves as reagent and solvent)

-

Perchloric acid (HClO₄, catalytic amount) or another strong acid like H₂SO₄.

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of the carboxylic acid in tert-butyl acetate, add a catalytic amount of perchloric acid dropwise at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours).

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography if necessary.

Figure 2: General scheme for t-butyl ester formation.

Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for cleaving a t-butyl ester using a solution of TFA in dichloromethane (DCM).[6][12]

Materials:

-

t-Butyl ester protected compound (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Diethyl ether or petroleum ether (for precipitation)

-

Caution: TFA is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

Procedure:

-

Dissolve the t-butyl ester substrate in anhydrous DCM in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an equal volume of TFA to the solution (creating a 1:1 DCM/TFA mixture).

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed (typically 1-5 hours).[6]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting residue is the crude carboxylic acid. It can be purified by dissolving it in a minimal amount of a suitable solvent (like DCM or diethyl ether) and inducing precipitation by adding a non-polar solvent like petroleum ether or hexanes.[6]

-

The resulting solid can be collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Figure 3: Mechanism of acid-catalyzed t-butyl ester deprotection.

References

- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. benchchem.com [benchchem.com]

- 3. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tert-Butyl Esters [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]

- 19. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl-PEG8-t-butyl ester: A Technical Guide for PROTAC Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules co-opt the body's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). A PROTAC molecule is comprised of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as dictating physicochemical properties like solubility and cell permeability.

This guide provides an in-depth look at Benzyl-PEG8-t-butyl ester, a versatile and widely used building block for constructing PROTAC linkers.

Core Concepts: this compound

This compound is a bifunctional linker characterized by a benzyl group on one end, a t-butyl ester protected carboxylic acid on the other, and a hydrophilic octaethylene glycol (PEG8) chain in between. This structure provides a modular and strategic advantage in PROTAC synthesis.

-

PEG8 Spacer : The polyethylene glycol chain enhances the aqueous solubility and cell permeability of the final PROTAC molecule.[1][2] The length of the PEG linker is a key parameter for optimizing the geometry of the ternary complex to ensure efficient ubiquitination of the target protein.[3]

-

Benzyl Group : This group provides a stable, reactive site for conjugation to one of the ligands (either for the POI or E3 ligase).

-

t-Butyl Ester : This group serves as a robust protecting group for the carboxylic acid. Its primary advantage is its stability under various reaction conditions and its clean, facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).[4] This "orthogonal" protecting strategy allows for the sequential and controlled construction of the PROTAC molecule.

Physicochemical Data

Quantitative properties of the linker building block are essential for synthetic planning and characterization.

| Property | Value |

| Molecular Formula | C28H48O10 |

| Molecular Weight | 544.66 g/mol |

| Appearance | Liquid |

| Boiling Point | 583.6 ± 45.0°C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Purity | ≥95% |

| Data sourced from chemical supplier specifications.[5] |

PROTAC Synthesis and Experimental Protocols

The use of this compound allows for a systematic and modular approach to PROTAC synthesis. The general workflow involves sequential coupling reactions, with a deprotection step in between.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the typical synthetic sequence.

References

An In-depth Technical Guide to Benzyl-PEG8-t-butyl ester: A Core Component in Proteolysis Targeting Chimeras (PROTACs)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Benzyl-PEG8-t-butyl ester, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, outlines general experimental protocols for its synthesis and application, and illustrates its role in targeted protein degradation.

Core Components and Physicochemical Properties

This compound is a heterobifunctional molecule characterized by three key components: a benzyl group, an eight-unit polyethylene glycol (PEG) spacer, and a t-butyl ester protecting group.[1] Each component imparts specific functionalities crucial for its application in drug development, particularly in the synthesis of PROTACs. The benzyl group offers a hydrophobic handle, the PEG8 spacer enhances solubility and provides optimal length for ternary complex formation, and the t-butyl ester protects the carboxylic acid terminus for controlled, sequential reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₄₈O₁₀ |

| Molecular Weight | 544.66 g/mol [1][] |

| Appearance | Liquid[1] |

| Density | 1.1 ± 0.1 g/cm³[1] |

| Boiling Point | 583.6 ± 45.0 °C at 760 mmHg[1] |

| Purity | ≥95% |

| Storage Conditions | 2-8°C[1] |

| Solubility | Soluble in water, DMSO, dichloromethane, and DMF. |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that generally involves the benzylation of a PEG8 alcohol followed by esterification to introduce the t-butyl ester group.

The synthesis can be conceptually broken down into two primary stages: etherification and esterification.[1]

Caption: General synthesis pathway for this compound.

While a specific, detailed protocol for this compound is not publicly available, a representative procedure based on the synthesis of similar PEG derivatives is provided below.

Step 1: Monobenzylation of PEG8 (Etherification)

-

To a solution of octaethylene glycol (HO-PEG8-OH) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0°C and add benzyl bromide (1.0 equivalent) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (Benzyl-O-PEG8-OH) by column chromatography on silica gel.

Step 2: Esterification with tert-Butanol

-

Dissolve the purified Benzyl-O-PEG8-OH in a suitable solvent (e.g., dichloromethane).

-

Add tert-butanol in excess and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate to yield the crude this compound.

-

Further purification can be achieved through column chromatography to yield the final product with high purity.

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Table 2: Analytical Characterization Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the benzyl protons (δ ~7.2-7.4 ppm), the PEG backbone protons, and the t-butyl protons (δ ~1.2 ppm).[1] |

| ¹³C NMR | Peaks for the aromatic carbons of the benzyl group, the aliphatic carbons of the PEG chain, and the quaternary and methyl carbons of the t-butyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z ~544.66).[1] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically ≥95%).[1] |

Application in PROTAC Synthesis

This compound is a key building block in the modular synthesis of PROTACs. The t-butyl ester serves as a protecting group for a carboxylic acid, which, once deprotected, can be coupled to an amine-functionalized E3 ligase ligand or a target protein ligand.

The general workflow for incorporating this compound into a PROTAC involves deprotection followed by one or two coupling steps.

Caption: General workflow for PROTAC synthesis using this compound.

Step 1: Deprotection of the t-butyl ester

-

Dissolve this compound in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Remove the TFA and DCM under reduced pressure to yield the deprotected linker, Benzyl-PEG8-COOH.

Step 2: Coupling to an Amine-Containing Ligand

-

Dissolve the deprotected linker (Benzyl-PEG8-COOH) and the amine-containing ligand (either for the E3 ligase or the target protein) in an anhydrous solvent such as dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion.

-

The resulting conjugate can be purified by preparative HPLC.

-

If necessary, this process is repeated to attach the second ligand to the other end of the linker (after appropriate functional group manipulation of the benzyl end).

Role in PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule containing the PEG8 linker facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG8-t-butyl ester in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2][3]

Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their favorable physicochemical properties.[2][4] PEG linkers, such as Benzyl-PEG8-t-butyl ester, enhance the hydrophilicity of the PROTAC molecule, which can improve its solubility and cell permeability.[4][5][6] The flexible nature of the PEG chain allows for the necessary spatial orientation of the two ligands to facilitate the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2][5]

Application of this compound in PROTAC Synthesis

This compound is a versatile linker used in the modular synthesis of PROTACs. It features a PEG chain of eight ethylene glycol units, which provides an optimal length for many target protein-E3 ligase pairs. The molecule is orthogonally protected with a benzyl group on one end and a t-butyl ester on the other. This allows for a stepwise and controlled synthesis of the final PROTAC molecule.

The general strategy involves the sequential deprotection of the terminal groups to allow for the coupling of the E3 ligase ligand and the target protein ligand. This modular approach provides flexibility in the design and synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

Quantitative Data on PROTACs with PEG8 Linkers

The length and composition of the linker are critical determinants of a PROTAC's biological activity. The following tables summarize quantitative data for PROTACs containing PEG8 linkers, illustrating their impact on degradation efficiency and permeability.

Table 1: Degradation Efficiency of BRD4-targeting PROTACs with Varying PEG Linker Lengths

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-1 | PEG4 | 50 | 85 |

| PROTAC-2 | PEG6 | 35 | 92 |

| PROTAC-3 | PEG8 | 25 | >95 |

| PROTAC-4 | PEG10 | 40 | 90 |

| PROTAC-5 | PEG12 | 60 | 80 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Physicochemical and Permeability Properties of PROTACs with PEG Linkers

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | PAMPA Permeability (10⁻⁶ cm/s) |

| PROTAC A | Alkyl C8 | 750 | 4.5 | 120 | 0.5 |

| PROTAC B | PEG8 | 850 | 3.8 | 150 | 1.2 |

| PROTAC C | PEG12 | 950 | 3.2 | 180 | 0.8 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; PAMPA, Parallel Artificial Membrane Permeability Assay.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary for specific ligands.

Diagram of the General PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing a this compound linker.

Protocol 1: Deprotection of the Benzyl Group

This protocol describes the removal of the benzyl protecting group from this compound to yield the corresponding alcohol.

Materials:

-

This compound

-

Palladium on carbon (10 wt%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Filter agent (e.g., Celite®)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (0.1 eq) to the solution.

-

Evacuate the flask and backfill with an inert gas (repeat 3 times).

-

Replace the inert gas with a hydrogen balloon.

-

Stir the reaction mixture vigorously at room temperature for 4-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with MeOH or EtOH.

-

Concentrate the filtrate under reduced pressure to obtain the crude HO-PEG8-t-butyl ester, which can often be used in the next step without further purification.

Protocol 2: Coupling of the Linker to the E3 Ligase Ligand

This protocol details the amide bond formation between the deprotected linker and an E3 ligase ligand containing a carboxylic acid functionality.

Materials:

-

HO-PEG8-t-butyl ester (from Protocol 1)

-

E3 Ligase Ligand with a carboxylic acid group (e.g., Pomalidomide-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the E3 ligase ligand-COOH (1.0 eq) and HO-PEG8-t-butyl ester (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

-

Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the E3 Ligase Ligand-PEG8-t-butyl ester.

Protocol 3: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl ester protecting group to reveal the terminal carboxylic acid.

Materials:

-

E3 Ligase Ligand-PEG8-t-butyl ester (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the E3 Ligase Ligand-PEG8-t-butyl ester (1.0 eq) in DCM.

-

Add TFA (10-20% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-